Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate

Description

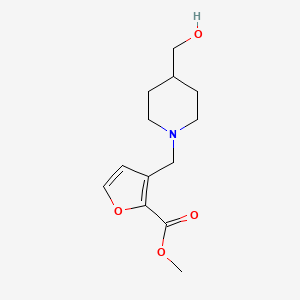

Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate is a furan-2-carboxylate ester featuring a piperidine moiety substituted with a hydroxymethyl group at the 4-position. The hydroxymethyl group on the piperidine ring enhances hydrophilicity, which may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

methyl 3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]furan-2-carboxylate |

InChI |

InChI=1S/C13H19NO4/c1-17-13(16)12-11(4-7-18-12)8-14-5-2-10(9-15)3-6-14/h4,7,10,15H,2-3,5-6,8-9H2,1H3 |

InChI Key |

VAPAQZKBPJELIB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CO1)CN2CCC(CC2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxylate group through esterification. The piperidine ring can be synthesized separately and then coupled with the furan derivative using a nucleophilic substitution reaction. The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Furan-2-carboxylate Derivatives with Varied Substituents

Key Compounds :

Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (Compound 1, )

Methyl 5-(2-hydroxy-4-methoxy-5-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate (Compound 2, )

Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate (ECHEMI, )

Analysis: The target compound’s piperidinylmethyl group distinguishes it from phenyl-substituted analogs (Compounds 1–2), which prioritize aromatic interactions. The target compound balances simplicity and functionality, making it a viable candidate for lead optimization .

Piperidine-Containing Analogs

Key Compounds :

Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate (CymitQuimica, )

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate (CymitQuimica, )

The target compound’s furan core may offer better electronic properties for drug design compared to benzoate analogs .

Complex Piperidine-Based Heterocycles

Key Compound : 1-((2R,4S,5S)-4-(4-((S)-((3R,4S)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidin-1-yl)(phenyl)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (ChemComm, )

Analysis : The ChemComm compound exemplifies advanced piperidine-furan hybrids designed for high-affinity targets. Its complexity, however, limits scalability, whereas the target compound’s simpler structure offers practical advantages in early-stage drug discovery .

Biological Activity

Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1258698-52-0

- Molecular Formula : C13H17N1O4

This structure features a furan ring, which is known for its ability to interact with various biological targets, and a piperidine moiety that enhances its pharmacological profile.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation. In vitro studies suggest that methyl furan derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cell survival and apoptosis .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | TBD |

| Benzoylpiperidine derivative | 0.84 | Breast cancer |

| Diarylsulfide benzoylpiperidine | 0.32 - 12 | Various cancers |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in critical cellular processes:

- PI3K Pathway Modulation : Compounds similar to this compound have been shown to inhibit phosphoinositide 3-kinase (PI3K), a key player in cell proliferation and survival pathways .

- Enzyme Inhibition : The presence of the piperidine ring suggests potential interactions with enzymes involved in metabolic processes, which could lead to altered drug metabolism or enhanced therapeutic effects .

Case Studies

A notable study explored the effects of piperidine derivatives on cancer cell lines, revealing that modifications at the piperidine nitrogen significantly influenced anticancer activity. The study reported that compounds with hydroxymethyl substitutions exhibited enhanced binding affinity to target receptors compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.